1-(3,4-difluorophenyl)-N-(3,5-dimethylphenyl)-1H-1,2,4-triazole-3-carboxamide
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Overview
Description
1-(3,4-Difluorophenyl)-N-(3,5-dimethylphenyl)-1H-1,2,4-triazole-3-carboxamide is a synthetic organic compound that belongs to the class of triazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,4-difluorophenyl)-N-(3,5-dimethylphenyl)-1H-1,2,4-triazole-3-carboxamide typically involves the following steps:
Formation of the Triazole Ring: The triazole ring is formed through a cyclization reaction involving hydrazine and an appropriate nitrile compound.
Substitution Reactions:
Amidation: The final step involves the formation of the carboxamide group through an amidation reaction with an appropriate amine.
Industrial Production Methods
Industrial production methods for this compound may involve optimized reaction conditions such as:
Catalysts: Use of catalysts to enhance reaction rates and yields.
Solvents: Selection of solvents that facilitate the desired reactions and improve product purity.
Temperature and Pressure: Control of temperature and pressure to ensure optimal reaction conditions.
Chemical Reactions Analysis
Types of Reactions
1-(3,4-Difluorophenyl)-N-(3,5-dimethylphenyl)-1H-1,2,4-triazole-3-carboxamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the phenyl rings.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution Reagents: Halogenated compounds and appropriate nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions may introduce new functional groups.
Scientific Research Applications
1-(3,4-Difluorophenyl)-N-(3,5-dimethylphenyl)-1H-1,2,4-triazole-3-carboxamide has a wide range of scientific research applications, including:
Medicinal Chemistry: Potential use as a pharmaceutical intermediate or active ingredient in drug development.
Agriculture: Possible applications as a pesticide or herbicide due to its biological activity.
Materials Science: Use in the synthesis of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(3,4-difluorophenyl)-N-(3,5-dimethylphenyl)-1H-1,2,4-triazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Enzyme Inhibition: Inhibiting key enzymes involved in biological processes.
Receptor Binding: Binding to specific receptors and modulating their activity.
Pathway Modulation: Affecting signaling pathways and cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 1-(3,4-Difluorophenyl)-3-(3,5-dimethylphenyl)-1-propanone
- (3,4-Difluorophenyl)(3,5-dimethyl-1-piperidinyl)methanone
Uniqueness
1-(3,4-Difluorophenyl)-N-(3,5-dimethylphenyl)-1H-1,2,4-triazole-3-carboxamide is unique due to its specific structural features, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C17H14F2N4O |
---|---|
Molecular Weight |
328.32 g/mol |
IUPAC Name |
1-(3,4-difluorophenyl)-N-(3,5-dimethylphenyl)-1,2,4-triazole-3-carboxamide |
InChI |
InChI=1S/C17H14F2N4O/c1-10-5-11(2)7-12(6-10)21-17(24)16-20-9-23(22-16)13-3-4-14(18)15(19)8-13/h3-9H,1-2H3,(H,21,24) |
InChI Key |
SNQUFGBWIRNNLZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=O)C2=NN(C=N2)C3=CC(=C(C=C3)F)F)C |
Origin of Product |
United States |
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